1-(4-methylphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Description
The compound 1-(4-methylphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a structurally complex molecule featuring three key moieties:
- A pyrrolidine-5-one core, which is a five-membered lactam ring known for conformational rigidity and bioavailability in drug design.
- A 1,3,4-thiadiazole ring linked via a sulfanyl group to a pyridin-3-ylmethyl group, introducing hydrogen-bonding and π-π stacking capabilities .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., fluorophenyl- or methoxybenzyl-substituted derivatives) have been investigated for bioactivities such as enzyme inhibition or antimicrobial effects . The pyridine-thiadiazole motif is particularly notable for interactions with biological targets like kinases or bacterial enzymes .
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-13-4-6-16(7-5-13)25-11-15(9-17(25)26)18(27)22-19-23-24-20(29-19)28-12-14-3-2-8-21-10-14/h2-8,10,15H,9,11-12H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJTXGHWLJXEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylphenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide represents a novel class of biologically active molecules, particularly within the realm of medicinal chemistry. This compound integrates various pharmacologically relevant scaffolds, including pyrrolidine and thiadiazole moieties, which have been associated with diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.46 g/mol. The structural characteristics include:
- Pyrrolidine ring : A five-membered saturated ring contributing to the compound's biological activity.
- Thiadiazole moiety : Known for its broad spectrum of biological activities.
- Pyridine substitution : Enhances the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing thiadiazole rings. For example, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 4.27 | Alam et al. (2011) |
| SK-MEL-2 (Skin Cancer) | 8.107 | Dawood et al. (2013) |
| HepG2 (Liver Cancer) | 92.2 | Flefel et al. (2017) |
These studies suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Compounds featuring the thiadiazole scaffold have demonstrated significant antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
Thiadiazole derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions like arthritis and other inflammatory diseases.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of a series of thiadiazole derivatives against multiple cancer cell lines using the MTT assay. The results indicated that modifications on the thiadiazole ring significantly impacted cytotoxicity, with certain substitutions enhancing activity against breast and lung cancers .
- Mechanistic Insights : Research has shown that some thiadiazole derivatives induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death . This suggests that our compound may share similar mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to hypothesizing its bioactivity and physicochemical properties. Below is a comparative analysis based on substituents, heterocyclic cores, and inferred bioactivity:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
The pyridinylmethylsulfanyl linker in the target compound may offer stronger π-π stacking than the isopropyl () or methoxybenzyl () groups, enhancing binding to aromatic residues in enzymes .
Heterocyclic Core Variations: 1,3,4-Thiadiazole (target compound, ) vs. Thiazolidinone (): Thiadiazoles are associated with antimicrobial and kinase-inhibitory activities, while thiazolidinones are linked to anti-inflammatory and antidiabetic effects .
Bioactivity Inference :
- The pyridine-3-carboxamide moiety (shared with ) is a common pharmacophore in kinase inhibitors (e.g., c-Met or EGFR inhibitors).
- The absence of electron-withdrawing groups (e.g., F, Cl) in the target compound’s phenyl ring may reduce metabolic stability compared to or but improve passive diffusion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
